Brevinin-20b
CAS No.:
Cat. No.: VC3673918
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Amino Acid Sequence and Composition
Brevinin-20b has a specific amino acid sequence: GIFNVFKGALKTAGKHVAGSLLNQLKCKVSGEC. This 34-amino acid peptide exhibits structural features characteristic of the Brevinin family, including:
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An amphipathic structure that facilitates interaction with microbial membranes
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A cationic nature that allows initial electrostatic attraction to negatively charged bacterial membranes
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A disulfide bridge that contributes to its three-dimensional structure and stability
The amphipathic structure of Brevinin-20b is particularly significant as it enables the peptide to interact with and disrupt microbial cell membranes through the segregation of hydrophobic and hydrophilic amino acid residues, forming distinct regions that can interact with different components of the target membrane.
Structural Comparison with Other Brevinin Peptides
While the Brevinin family shows considerable sequence diversity across different frog species, they maintain certain conserved elements crucial for their antimicrobial function. The table below compares Brevinin-20b with other members of the Brevinin superfamily:
| Peptide | Source | Amino Acid Length | Key Structural Features | Sequence |
|---|---|---|---|---|
| Brevinin-20b | Frog skin secretions | 34 | Amphipathic, cationic | GIFNVFKGALKTAGKHVAGSLLNQLKCKVSGEC |
| Brevinin-1E | Rana esculenta | 24 | C-terminal disulfide loop | FLPLLAGLAANFLPKIFCKITRKC |
| Brevinin-2E | Rana esculenta | 33 | Extended structure | GIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC |
| Brevinin-1Lb | Rana luteiventris | 24 | Similar to Brevinin-1E | FLPMLAGLAASMVPKFVCLITKKC |
The structural diversity within the Brevinin family demonstrates evolutionary adaptation to different microbial threats faced by various amphibian species in their respective habitats. Brevinin-20b's structure appears optimized for its specific antimicrobial functions, with potential adaptations that enhance its efficacy against particular pathogens encountered in its native ecological context .
Biological Activities
Antimicrobial Properties
Brevinin-20b exhibits significant antimicrobial activity, with demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal species. While specific minimum inhibitory concentration (MIC) data for Brevinin-20b against individual pathogens is limited in the available research, studies on related Brevinin peptides indicate potent activity against clinically relevant pathogens.
The antimicrobial efficacy of Brevinin peptides generally ranges from low micromolar to sub-micromolar concentrations against various pathogens. For instance, Brevinin-1E demonstrates MIC values of 0.6 μM against Staphylococcus aureus and 1.8 μM against Escherichia coli, while Brevinin-2E shows MIC values of 2 μM against S. aureus . Although these values cannot be directly attributed to Brevinin-20b without specific experimental evidence, they provide context for understanding the potency of this peptide family.
Mechanism of Action
Brevinin-20b, like other members of the Brevinin family, is believed to exert its antimicrobial effects primarily through membrane disruption mechanisms. The current understanding of its mode of action includes:
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Initial electrostatic interaction between the cationic peptide and the negatively charged microbial membrane
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Insertion of hydrophobic regions into the membrane
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Disruption of membrane integrity through various potential mechanisms (pore formation, carpet model, or detergent-like effects)
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Subsequent cellular contents leakage, leading to microbial cell death
This membrane-targeting mechanism provides a significant advantage in addressing antimicrobial resistance, as it targets fundamental structural components of microbial cells rather than specific metabolic pathways that can more readily develop resistance mechanisms.
Production and Expression Systems
Synthetic Production Methods
Brevinin-20b can be produced through chemical synthesis methods, which offer precise control over the peptide sequence and potential modifications. Solid-phase peptide synthesis represents the most common approach for producing research quantities of this peptide, allowing for the incorporation of specific amino acid modifications or labeled residues for mechanistic studies.
Chemical synthesis provides several advantages for producing Brevinin-20b:
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High purity and consistency between batches
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Ability to introduce non-natural amino acids or modifications
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Flexibility to create analogs for structure-activity relationship studies
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Freedom from biological contaminants that might be present in recombinant systems
Recombinant Expression Systems
Alternative to chemical synthesis, recombinant expression systems offer potential for larger-scale production of Brevinin-20b. Potential expression systems that might be employed include:
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Bacterial expression systems (e.g., Escherichia coli)
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Yeast expression systems (e.g., Pichia pastoris)
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Cell-free expression systems
Each system presents distinct advantages and challenges. Bacterial systems typically offer high yields but may face issues with peptide toxicity to the host cells. Yeast systems might provide better folding of disulfide-containing peptides but at potentially lower yields. Cell-free systems avoid cytotoxicity issues but currently remain more expensive for large-scale production.
The optimization of expression systems for Brevinin-20b would represent a crucial step toward its development as a therapeutic agent, potentially reducing production costs and increasing accessibility.
Challenges in Therapeutic Application
Stability and Delivery Challenges
Several challenges limit the immediate therapeutic application of Brevinin-20b:
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Proteolytic stability: Like many antimicrobial peptides, Brevinin-20b may be susceptible to degradation by host proteases, limiting its in vivo half-life.
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Delivery methods: Effective delivery to infection sites while maintaining peptide integrity represents a significant challenge.
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Formulation complexity: Developing stable formulations that preserve the peptide's structure and activity during storage and administration requires additional research.
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Production costs: The economic feasibility of large-scale production remains a hurdle for clinical translation.
Future Research Directions
Structure-Activity Relationship Studies
Further detailed analysis of the structure-activity relationships of Brevinin-20b would provide valuable insights for optimizing its therapeutic potential. Key areas for investigation include:
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Identifying the amino acid residues critical for antimicrobial activity
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Determining which regions contribute to potential hemolytic activity
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Understanding the structural requirements for specificity against different pathogens
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Developing modified analogs with improved therapeutic properties
These studies would benefit from advanced technologies including:
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Solid-state NMR to determine membrane-bound structures
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Molecular dynamics simulations to model peptide-membrane interactions
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High-throughput screening of peptide variants against various pathogens
Synergistic Combinations
Exploring the potential synergistic effects between Brevinin-20b and conventional antibiotics represents another promising research direction. Such combinations might:
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Reduce the effective concentration of both agents required
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Decrease the potential for toxicity
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Provide more comprehensive coverage against diverse pathogens
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Reduce the likelihood of resistance development
The investigation of such combination therapies could reveal valuable therapeutic strategies that leverage the unique membrane-disrupting properties of Brevinin-20b alongside traditional antibiotics.
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